((c)I)11(12)-EET
Overview
Description
((c)I)11(12)-EET, also known as 11-cis-12,13-epoxy-eicosatrienoic acid, is an important bioactive lipid mediator that plays a key role in the regulation of physiological and pathological processes. It is a product of the enzymatic oxidation of arachidonic acid (AA) and is produced by the action of cytochrome P450 epoxygenases, including CYP2J2, CYP2C8, CYP2C9, and CYP2C19. ((c)I)11(12)-EET is a major contributor to the formation of the cytoprotective eicosanoid family, which includes the epoxyeicosatrienoic acids (EETs) and their corresponding diols (DHETs). ((c)I)11(12)-EET is involved in numerous biological processes, including vasodilation, inflammation, and platelet aggregation.
Scientific Research Applications
Electronic Energy Transfer in Biological Systems
- Energy Transfer Mechanisms : (c)I11(12)-EET plays a role in electronic energy transfer (EET) within biological systems. This process is crucial for directing energy to sites where chemical reactions are initiated (Ziessel & Harriman, 2011).
- Advanced Molecular Sensors Development : Research into EET mechanisms involving compounds like (c)I11(12)-EET contributes to the development of advanced molecular sensors and artificial light harvesters (Ziessel & Harriman, 2011).
Bioelectrochemical Systems
- Extracellular Electron Transfer : (c)I11(12)-EET is involved in extracellular electron transfer (EET), a form of microbial metabolism crucial for respiration on various substrates, including metal oxides. This understanding aids in the development of bioelectrochemical systems (BES) (Graham et al., 2021).
- Bioelectrochemical Applications : EET processes, including those involving (c)I11(12)-EET, are key for efficient energy storage and management in supercapacitors and other bioelectrochemical applications (Béguin et al., 2014).
Molecular Biology and Engineering
- Synthetic Biology in Engineering Exoelectrogens : In microbial electrochemical systems, (c)I11(12)-EET's role in EET is harnessed for synthetic biology strategies, optimizing electroactive bacteria for improved performance (Li et al., 2018).
Cellular Functions and Pathways
- Interaction with Cellular Pathways : (c)I11(12)-EET activates the l-arginine/nitric oxide pathway in human platelets, affecting platelet function and potentially influencing blood coagulation processes (Zhang et al., 2007).
- Impact on Astrocyte Function : Research on rat brain astrocytes suggests that (c)I11(12)-EET plays a role in cerebral microcirculation, possibly through its effects on astrocyte epoxygenase activity (Alkayed et al., 1996).
Photophysical Properties
- Quantum-Coherence in π-Conjugated Polymers : Studies on π-conjugated polymers, where EET is a key process, reveal that quantum-coherence is preserved, which is significant for understanding the photophysical properties of these materials (Hwang & Scholes, 2011).
properties
IUPAC Name |
10-(3-oct-2-enyloxiran-2-yl)deca-5,8-dienoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32O3/c1-2-3-4-5-9-12-15-18-19(23-18)16-13-10-7-6-8-11-14-17-20(21)22/h6,8-10,12-13,18-19H,2-5,7,11,14-17H2,1H3,(H,21,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXOYQVHGIODESM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC1C(O1)CC=CCC=CCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00868607 | |
Record name | 10-[3-(Oct-2-en-1-yl)oxiran-2-yl]deca-5,8-dienoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00868607 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
10-(3-Oct-2-enyloxiran-2-yl)deca-5,8-dienoic acid | |
CAS RN |
81276-02-0 | |
Record name | 11,12-Epoxyeicosatrienoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=81276-02-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 10-[3-(Oct-2-en-1-yl)oxiran-2-yl]deca-5,8-dienoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00868607 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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